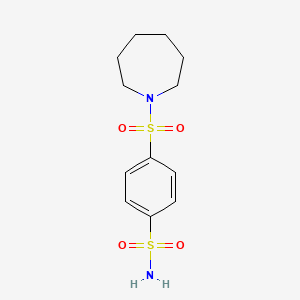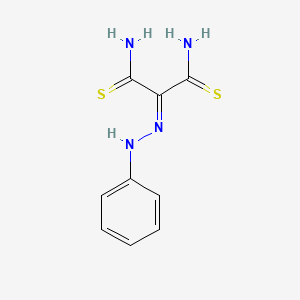
Propanedithioamide, 2-(phenylhydrazono)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedithioamide, 2-(phenylhydrazono)- is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a phenylhydrazono group attached to a propanedithioamide backbone, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanedithioamide, 2-(phenylhydrazono)- typically involves the reaction of ethyl 3-oxo-2-(2-phenylhydrazono)butanoate with thiosemicarbazide. The reaction is carried out in a suitable solvent, such as 2-propanol, under reflux conditions for several hours. The mixture is then cooled to room temperature to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for propanedithioamide, 2-(phenylhydrazono)- are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Propanedithioamide, 2-(phenylhydrazono)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using suitable oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylhydrazono group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylhydrazono group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Propanedithioamide, 2-(phenylhydrazono)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of various enzymes and proteins, making it a candidate for drug development.
Industry: It is used in the development of dyes, agrochemicals, and other industrial chemicals due to its versatile reactivity.
Mecanismo De Acción
The mechanism of action of propanedithioamide, 2-(phenylhydrazono)- involves its interaction with specific molecular targets, such as enzymes and proteins. The phenylhydrazono group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in its anti-cancer activity, where it disrupts the function of proteins involved in cell growth and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Phenylhydrazone derivatives: These compounds share the phenylhydrazono group and exhibit similar reactivity and applications.
Thiosemicarbazide derivatives: These compounds have a similar backbone and are used in similar chemical reactions and applications.
Uniqueness
Propanedithioamide, 2-(phenylhydrazono)- is unique due to its specific combination of the phenylhydrazono group and the propanedithioamide backbone. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
53744-62-0 |
|---|---|
Fórmula molecular |
C9H10N4S2 |
Peso molecular |
238.3 g/mol |
Nombre IUPAC |
2-(phenylhydrazinylidene)propanedithioamide |
InChI |
InChI=1S/C9H10N4S2/c10-8(14)7(9(11)15)13-12-6-4-2-1-3-5-6/h1-5,12H,(H2,10,14)(H2,11,15) |
Clave InChI |
KQNAHAYFDNTYRQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NN=C(C(=S)N)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


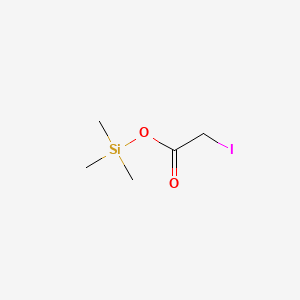
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-7,8-dihydroquinoline-2,5(1h,6h)-dione](/img/structure/B14633707.png)
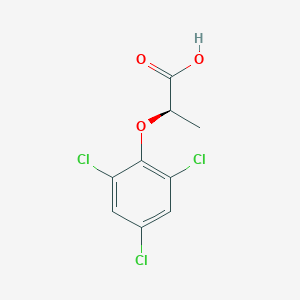
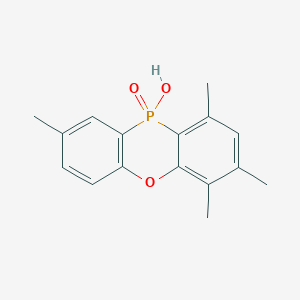
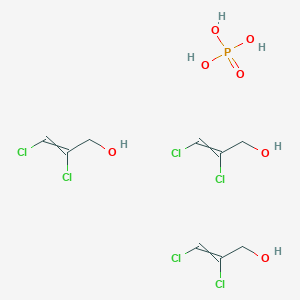

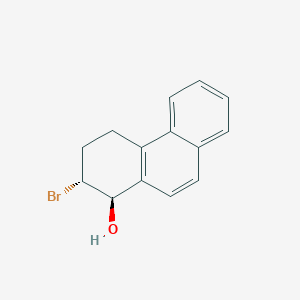
![1-[(Acetyloxy)(dibutyl)stannyl]butan-2-ol](/img/structure/B14633750.png)
![Difluoro[bis(trifluoromethyl)]germane](/img/structure/B14633757.png)
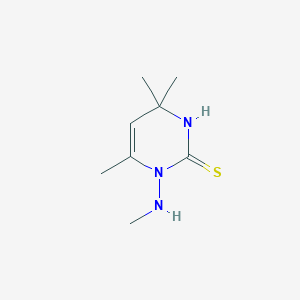
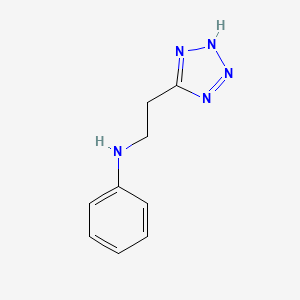
![1,1'-[(2,4-Dinitrophenyl)methylene]bis(2,4-dimethoxybenzene)](/img/structure/B14633767.png)

